Obtusastyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

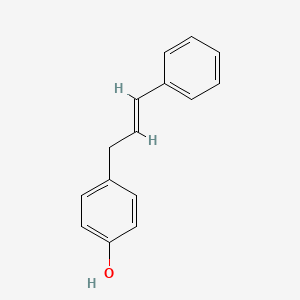

4-[(E)-3-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXIGIEYOFEX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24126-82-7, 21148-30-1 | |

| Record name | Obtusastyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusastyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Conditions and Mechanism

The condensation is typically conducted in dilute aqueous acetic or citric acid, which acts as both a solvent and catalyst. The reaction proceeds via electrophilic aromatic substitution, where the cinnamyl alcohol undergoes protonation to form a carbocation intermediate. This intermediate attacks the para position of phenol, yielding this compound as the major product (Fig. 1).

Key parameters include:

Solvent Systems and Workup

Post-reaction, the crude product is extracted using organic solvents such as acetone or ethanol, which effectively dissolve this compound while leaving unreacted starting materials or byproducts in the aqueous phase. Purification is achieved through recrystallization from hot ethanol or column chromatography if higher purity is required.

Hydrogenation to Dihydro-Obtusastyrene

Dihydro-obtusastyrene (DH-obtusastyrene), a saturated analogue of this compound, is synthesized via catalytic hydrogenation. This derivative exhibits comparable antimicrobial activity but differs in solubility and stability.

Catalytic Hydrogenation Protocol

The unsaturated side chain of this compound is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure. The reaction is typically performed in ethanol or ethyl acetate at 25–30°C, achieving full saturation within 2–4 hours.

Table 1: Hydrogenation Conditions for DH-Obtusastyrene

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Ethanol |

| H₂ Pressure | 1 atm |

| Temperature | 25°C |

| Reaction Time | 3 hours |

Purification and Characterization

The hydrogenated product is filtered to remove the catalyst and concentrated under reduced pressure. DH-obtusastyrene is recrystallized from hexane or dichloromethane, yielding a white crystalline solid. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with the absence of vinyl protons (δ 6.2–6.7 ppm) confirming saturation.

Solubility and Physicochemical Properties

Solubility data are critical for formulating this compound in antimicrobial applications. Spectrophotometric analyses reveal the following solubility profiles:

Table 2: Solubility of this compound and DH-Obtusastyrene

| Solvent | This compound (µg/ml) | DH-Obtusastyrene (µg/ml) |

|---|---|---|

| Water | 34 | 53 |

| 50% Ethanol | >40,000 | >40,000 |

| Olive Oil | >40,000 | >40,000 |

| Acetone | >40,000 | >40,000 |

Notably, solubility in water increases with pH due to deprotonation of the phenolic hydroxyl group. At pH 11.5, DH-obtusastyrene’s solubility rises to 1,380 µg/ml, whereas this compound reaches 63 µg/ml.

Analytical Methods for Characterization

Spectrophotometric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is employed to determine solubility and purity. This compound exhibits maximal absorption at 254 nm, while DH-obtusastyrene absorbs at 274 nm. Calibration curves generated from standard solutions enable quantitative analysis.

Chromatographic Techniques

Thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:4) confirms reaction completion. High-performance liquid chromatography (HPLC) with a C18 column and methanol-water eluent provides high-resolution separation for purity assessment.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Obtusastyrene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Hydrogenation of this compound yields dihydro-obtusastyrene.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro-obtusastyrene.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Antimicrobial Properties

Obtusastyrene has demonstrated significant antimicrobial properties, particularly against certain gram-positive bacteria. Research indicates that both this compound and its derivative, dihydro-obtusastyrene, exhibit rapid bactericidal effects against Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml. The minimal inhibitory concentrations (MICs) for these compounds are below 100 μg/ml for gram-positive bacteria, while they show limited efficacy against gram-negative bacteria at concentrations up to 200 μg/ml .

Table 1: Antimicrobial Activity of this compound

| Bacteria | Concentration (μg/ml) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Bacillus cereus | 25 | Bactericidal |

| Gram-negative bacteria | 200 | Ineffective |

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties. Studies have indicated that it may have applications in cancer treatment. For instance, research involving related compounds has shown promising results in targeting cancer cells, particularly in models of glioblastoma multiforme (GBM). These studies suggest that this compound derivatives could slow tumor growth and improve survival rates in affected models .

Case Study: Cancer Treatment with Obtusaquinone

A study on a related compound, obtusaquinone, revealed that it was well tolerated in animal models and significantly slowed tumor growth while prolonging survival rates in GBM models. This suggests a potential pathway for utilizing this compound or its derivatives in oncological therapies .

Solubility and Formulation Considerations

This compound is soluble in various organic solvents such as acetone and alcohol but shows limited solubility in water (34 μg/ml). This characteristic is crucial for formulating effective delivery systems for its applications, especially in pharmaceutical contexts where solubility can impact bioavailability and efficacy .

Table 2: Solubility Profile of this compound

| Solvent | Solubility (μg/ml) |

|---|---|

| Acetone | Soluble |

| Alcohol | Soluble |

| Olive Oil | Soluble |

| Water | 34 |

Research Insights and Future Directions

The ongoing research into this compound highlights its potential as a versatile compound with applications across various domains, including microbiology and oncology. Future studies should focus on:

- Mechanisms of Action : Understanding how this compound interacts at the cellular level could unveil new therapeutic targets.

- Formulation Development : Enhancing the solubility and stability of this compound for better pharmacological applications.

- Broader Antimicrobial Spectrum : Investigating modifications to increase efficacy against gram-negative bacteria.

Mechanism of Action

The antimicrobial activity of obtusastyrene is attributed to its ability to disrupt the cell membranes of microorganisms. It is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at low concentrations . The exact molecular targets and pathways involved in its antimicrobial action are not fully elucidated, but its phenolic structure likely plays a crucial role in its activity.

Comparison with Similar Compounds

6-Cinnamyl Resorcinol (VIa)

- Structural Differences: VIa has two hydroxyl groups on the aromatic ring (resorcinol moiety) compared to Obtusastyrene’s single phenol group.

- Activity : VIa is 2–4 times less active than this compound against bacteria and fungi. Increased hydroxylation reduces antimicrobial potency, likely due to altered hydrophobicity or steric effects .

- MIC Ranges :

- Bacteria: 25–50 µg/mL

- Fungi: 25–100 µg/mL

- Key Insight : The presence of additional hydroxyl groups diminishes activity, highlighting the optimal structure of this compound .

4-Methoxydalbergione (II)

- Structural Differences: A quinone derivative with a methoxy group at position 3.

- Activity : Initially reported as active, but subsequent studies using replica-plate bioassays found it ineffective against bacteria and fungi at 500 µg/mL .

- Key Insight : Discrepancies in reported activity may arise from differences in assay conditions or microbial strains .

Obtustyrene

- Structural Relationship : A positional isomer of this compound, differing in the substitution pattern of the cinnamyl group.

- Activity: Limited data in the provided evidence, but both compounds are isolated from Dalbergia retusa and share similar biosynthetic pathways .

- Key Insight : Structural isomerism may lead to variations in target specificity or bioavailability, warranting further comparative studies.

o-Phenylphenol

Heptyl-4-hydroxybenzoate

- Use : Synthetic preservative with moderate antifungal activity.

- Activity :

- Fungi: MIC 100–200 µg/mL

- Comparison : this compound inhibits fungal growth at 50–100 µg/mL , demonstrating superior efficacy .

Mechanistic and Structural Insights

- Hydrophobicity vs. Hydroxylation : this compound’s single hydroxyl group balances hydrophobicity, enhancing membrane penetration, whereas additional hydroxyls (e.g., VIa) reduce permeability .

- pH Stability : Unlike synthetic preservatives (e.g., potassium sorbate), this compound’s activity remains consistent across pH 3–7, making it suitable for diverse applications .

- Synthetic Accessibility: this compound can be synthesized via Pd-catalyzed para-allylation of phenols, ensuring scalability and purity .

Biological Activity

Obtusastyrene, chemically known as 4-cinnamylphenol, is a natural compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effectiveness against various pathogens and cancer cells.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria and certain fungi.

Key Findings:

- Bactericidal Activity : this compound was found to be rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at a concentration of 25 µg/ml. The minimal inhibitory concentrations (MIC) against these gram-positive bacteria were below 100 µg/ml, while it showed no significant effect on gram-negative bacteria at concentrations up to 200 µg/ml .

- Solubility : The compound is soluble in acetone, alcohol, and olive oil, with water solubility at concentrations of 34 µg/ml .

- pH Stability : The antimicrobial effectiveness of this compound remained stable across a pH range of 3 to 8, indicating its potential for use in various formulations without loss of efficacy .

Data Table: Antimicrobial Activity of this compound

| Microorganism | Concentration (µg/ml) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Bacillus cereus | 25 | Bactericidal |

| Gram-negative bacteria | 200 | No effect |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism appears to involve the induction of oxidative stress in cancer cells.

- Oxidative Stress Induction : this compound treatment led to a significant increase in intracellular reactive oxygen species (ROS) levels. This oxidative stress resulted in DNA damage and apoptosis in various cancer cell lines, including glioblastoma .

- Cell Viability Reduction : In vitro studies demonstrated that this compound reduced cell viability significantly. For instance, treatment with 0.5 µM resulted in total abrogation of colony formation in U87 glioblastoma cells .

Case Study: Glioblastoma Multiforme

A study involving U251 intracranial models showed that this compound significantly slowed tumor growth and improved survival rates compared to controls. The median survival ratio was reported at 1.367 with a confidence interval indicating statistical significance (P = .008) .

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Viability Reduction | Apoptosis Induction (%) |

|---|---|---|---|

| U87 | 0.5 | 100 | >80 |

| U251 | 2.5 | Significant decrease | Not specified |

Q & A

Q. Table 1. Comparison of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Claisen-Schmidt | 45–60 | 90–95 | Regioselectivity control |

| Biomimetic Pathway | 20–35 | 85–90 | Low scalability |

Q. Table 2. Biological Activity Variability Across Assay Models

| Cell Line | IC (µM) | Assay Duration (h) | Solvent Used |

|---|---|---|---|

| HeLa | 12.3 ± 1.2 | 48 | DMSO |

| MCF-7 | 8.7 ± 0.9 | 72 | EtOH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.